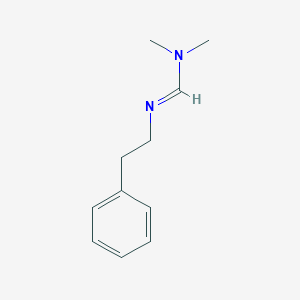

N,N-Dimethyl-N'-phenethylformamidine

説明

N,N-Dimethyl-N'-phenethylformamidine (CAS: 1783-25-1), also known as N,N-dimethyl-N'-phenylmethanimidamide, is a formamidine derivative with the molecular formula C₉H₁₂N₂ and a molecular weight of 148.2050 g/mol . Its IUPAC name reflects its structure: a formamidine backbone (H₂N–CH=N–R) substituted with dimethylamine (–N(CH₃)₂) and phenethyl (–C₆H₅) groups. Key properties include:

- Boiling Point: 406–408 K (at 0.026 atm) .

- Electronic Features: The polarized C=N bond facilitates reactivity in synthetic applications, such as nucleophilic additions or cyclizations .

- Applications: Used as a building block in organophosphorus chemistry (e.g., dichlorophosphoranides) and studied for bioactivity based on ADMET properties .

特性

CAS番号 |

15795-36-5 |

|---|---|

分子式 |

C11H16N2 |

分子量 |

176.26 g/mol |

IUPAC名 |

N,N-dimethyl-N'-(2-phenylethyl)methanimidamide |

InChI |

InChI=1S/C11H16N2/c1-13(2)10-12-9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |

InChIキー |

KPDUVWBTRFPCGC-UHFFFAOYSA-N |

SMILES |

CN(C)C=NCCC1=CC=CC=C1 |

正規SMILES |

CN(C)C=NCCC1=CC=CC=C1 |

製品の起源 |

United States |

準備方法

The synthesis of formamidine, N,N-dimethyl-N’-phenethyl-, typically involves the reaction between aromatic amines and ethyl orthoformate in the presence of an acid catalyst . One efficient method uses sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst, which promotes the preparation of N,N-diphenylformamidines from various aromatic amines . This method is advantageous due to its mild reaction conditions, short reaction times, and high yields. Additionally, the catalyst can be reused multiple times without losing its activity .

化学反応の分析

Formamidine, N,N-dimethyl-N’-phenethyl-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include formic acid, ethyl orthoformate, and various acid catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with formic acid can lead to the formation of N-formyl compounds, which are valuable intermediates in organic synthesis .

科学的研究の応用

Formamidine, N,N-dimethyl-N’-phenethyl-, has several scientific research applications. In chemistry, it is used as a protecting group for primary amines, auxiliaries in asymmetric synthesis, and linkers in solid-phase synthesis . In biology and medicine, formamidines have been explored for their potential as antimalarial agents and pesticides . Additionally, formamidinium-based perovskites have been investigated for their use in high-efficiency and stable solar cells .

作用機序

The mechanism of action of formamidine, N,N-dimethyl-N’-phenethyl-, involves its interaction with specific molecular targets and pathways. For instance, formamidines can coordinate to metal centers to form chelating, bridging, and chelating/bridging bonding modes . This coordination chemistry is crucial for their biological and pharmacological activities. The exact molecular targets and pathways may vary depending on the specific application and context.

類似化合物との比較

Substituent Variations and Reactivity

Formamidines exhibit diverse reactivity depending on substituents. Below is a comparative analysis:

Key Observations :

Physical Properties

Comparative data on boiling points and molecular weights highlight trends:

Analysis : The target compound’s relatively low molecular weight and moderate boiling point suggest volatility under reduced pressure, making it suitable for gas-phase reactions . Lack of data for analogs underscores the need for further experimental studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。